tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate: is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine moiety, and a boronate ester group
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is known to be a ligand, meaning it can coordinate with metals through nitrogen to form new complexes . This suggests that it may interact with its targets by forming complexes, which could potentially alter the function or activity of the target.
Pharmacokinetics
For instance, boronic esters are known to be susceptible to hydrolysis , which could affect the compound’s stability and bioavailability.
Result of Action
As an intermediate in the synthesis of biologically active compounds, its action could potentially lead to the formation of these active compounds, which could have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic esters . Therefore, the pH of the environment in which this compound is present could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It is known that boronic esters can participate in various chemical reactions, suggesting that they may interact with biomolecules in a similar manner .
Metabolic Pathways
Boronic esters are known to be involved in various chemical reactions, suggesting that they may participate in certain metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperazine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step involves the borylation of the pyrimidine ring using a palladium catalyst. This reaction forms the boronate ester group.
Coupling Reaction: The borylated intermediate is then coupled with the piperazine derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyrimidine ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate lies in its combination of a boronate ester group with a pyrimidine and piperazine ring. This structural arrangement provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-21-12-14(13-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODSUBUWTUTLAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674659 | |
Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940284-98-0 | |
Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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